(R)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole (R)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13820823
InChI: InChI=1S/C17H18N2O/c1-17(2,15-10-6-7-11-18-15)16-19-14(12-20-16)13-8-4-3-5-9-13/h3-11,14H,12H2,1-2H3/t14-/m0/s1
SMILES: CC(C)(C1=CC=CC=N1)C2=NC(CO2)C3=CC=CC=C3
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol

(R)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13820823

Molecular Formula: C17H18N2O

Molecular Weight: 266.34 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole -

Specification

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
IUPAC Name (4R)-4-phenyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C17H18N2O/c1-17(2,15-10-6-7-11-18-15)16-19-14(12-20-16)13-8-4-3-5-9-13/h3-11,14H,12H2,1-2H3/t14-/m0/s1
Standard InChI Key UJJLOBDTGLGTSM-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C1=CC=CC=N1)C2=N[C@@H](CO2)C3=CC=CC=C3
SMILES CC(C)(C1=CC=CC=N1)C2=NC(CO2)C3=CC=CC=C3
Canonical SMILES CC(C)(C1=CC=CC=N1)C2=NC(CO2)C3=CC=CC=C3

Introduction

Structural and Stereochemical Features

The core structure of (R)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole consists of a 4,5-dihydrooxazole (oxazoline) ring fused with a phenyl group and a pyridine-containing substituent. The oxazoline ring is partially saturated, with double-bond character between the nitrogen and the adjacent carbon. The stereochemistry at the 4-position is defined as R, which influences the compound’s three-dimensional conformation and interactions.

Molecular Formula and Weight

The molecular formula is C₁₇H₁₈N₂O, yielding a molecular weight of 266.33 g/mol . The SMILES notation, CC(C1=NC@HCO1)(C)C3=NC=CC=C3, explicitly denotes the R-configuration at the stereocenter .

Comparative Analysis with Related Oxazolines

Several structurally related compounds have been documented:

  • 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine (CAS 153880-57-0): Shares the oxazoline core but lacks the propan-2-yl bridge, with a molecular formula of C₁₄H₁₂N₂O .

  • (R)-iPr-PHOX (CAS 164858-78-0): Incorporates a diphenylphosphino group, enhancing its utility as a ligand in transition-metal catalysis .

Synthesis and Characterization

Analytical Data

Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in organic solvents (e.g., DCM, THF)
Storage ConditionsKeep in dark, inert atmosphere, room temperature

Physicochemical Properties

Stability and Reactivity

The compound is sensitive to light and oxygen, necessitating storage under inert conditions . The oxazoline ring’s partial saturation may render it susceptible to ring-opening reactions under strong acidic or basic conditions.

Spectroscopic Features

  • IR Spectroscopy: Expected absorption bands for C=N (~1650 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).

  • NMR Spectroscopy: Diagnostic signals include a doublet for the oxazoline CH₂ group (δ 4.0–4.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

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